molecular formula C5H7BrClNO B6223655 3-(2-bromoethynyl)azetidin-3-ol hydrochloride CAS No. 2763776-30-1

3-(2-bromoethynyl)azetidin-3-ol hydrochloride

Cat. No.: B6223655
CAS No.: 2763776-30-1
M. Wt: 212.5
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Description

3-(2-bromoethynyl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethynyl)azetidin-3-ol hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromoethynyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoethynyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols .

Scientific Research Applications

3-(2-bromoethynyl)azetidin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromoethynyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromoethynyl)azetidin-3-ol hydrochloride is unique due to the presence of both the bromoethynyl and hydroxyl groups on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2763776-30-1

Molecular Formula

C5H7BrClNO

Molecular Weight

212.5

Purity

95

Origin of Product

United States

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